N,N'-Bis(ethoxymethyl)thiourea
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Overview
Description
N,N’-Bis(ethoxymethyl)thiourea: is an organosulfur compound belonging to the thiourea family Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing N,N’-Bis(ethoxymethyl)thiourea involves the condensation of ethoxymethylamine with thiophosgene. This reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods: Industrial production of N,N’-Bis(ethoxymethyl)thiourea often employs large-scale batch reactors where the reactants are mixed under controlled conditions to ensure high yield and purity. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-Bis(ethoxymethyl)thiourea can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxymethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, or thiols can be used under mild to moderate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: New thiourea derivatives with different substituents.
Scientific Research Applications
Chemistry: N,N’-Bis(ethoxymethyl)thiourea is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other thiourea derivatives .
Biology and Medicine: This compound has shown potential in biological applications due to its ability to interact with various biomolecules. It has been studied for its antibacterial, antioxidant, and anticancer properties .
Industry: In the industrial sector, N,N’-Bis(ethoxymethyl)thiourea is used in the production of polymers, dyes, and other materials. Its unique chemical properties make it suitable for use as a stabilizer and catalyst in various chemical processes .
Mechanism of Action
The mechanism by which N,N’-Bis(ethoxymethyl)thiourea exerts its effects involves its interaction with specific molecular targets. In biological systems, it can form hydrogen bonds with enzymes and proteins, altering their activity. The sulfur atom in the thiourea group can also participate in redox reactions, contributing to its antioxidant properties .
Comparison with Similar Compounds
Thiourea (SC(NH2)2): The parent compound of the thiourea family, used in various industrial and pharmaceutical applications.
N,N’-Dimethylthiourea: A derivative with two methyl groups, known for its use in organic synthesis and as a corrosion inhibitor.
N,N’-Diethylthiourea: Another derivative with two ethyl groups, used in the rubber industry as a vulcanization accelerator.
Uniqueness: N,N’-Bis(ethoxymethyl)thiourea is unique due to the presence of ethoxymethyl groups, which enhance its solubility and reactivity compared to other thiourea derivatives. This makes it particularly useful in applications requiring high solubility and specific reactivity profiles .
Properties
CAS No. |
68777-50-4 |
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Molecular Formula |
C7H16N2O2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
1,3-bis(ethoxymethyl)thiourea |
InChI |
InChI=1S/C7H16N2O2S/c1-3-10-5-8-7(12)9-6-11-4-2/h3-6H2,1-2H3,(H2,8,9,12) |
InChI Key |
FYBYYTSETNWWNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCNC(=S)NCOCC |
Origin of Product |
United States |
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